IHVR-11029
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Overview
Description
IHVR-11029 is a small molecule inhibitor of endoplasmic reticulum α-glucosidases, with an effective concentration (EC50) of 0.09 μM . This compound has shown significant antiviral activity against multiple hemorrhagic fever viruses, making it a promising candidate for further research and development .
Preparation Methods
The synthesis of IHVR-11029 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
IHVR-11029 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms on the aromatic ring.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IHVR-11029 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of endoplasmic reticulum α-glucosidases.
Biology: Investigated for its effects on viral glycoprotein maturation and virion secretion.
Mechanism of Action
IHVR-11029 exerts its effects by inhibiting endoplasmic reticulum α-glucosidases I and II, which are essential for the maturation of viral glycosylated envelope proteins. This inhibition leads to the misfolding and degradation of these viral glycoproteins, resulting in a reduction in virion secretion . The molecular targets of this compound are the α-glucosidases involved in the calnexin-mediated folding pathway .
Comparison with Similar Compounds
IHVR-11029 is compared with other similar compounds, such as CM-10-18 and IHVR-17028. These compounds also inhibit α-glucosidases but differ in their potency and specificity . This compound has shown superior in vitro antiviral activity compared to its parent compound CM-10-18, making it a unique and promising candidate for further research .
Similar Compounds
- CM-10-18
- IHVR-17028
Properties
CAS No. |
1383152-30-4 |
---|---|
Molecular Formula |
C18H27F2NO5 |
Molecular Weight |
375.4128 |
IUPAC Name |
(2R,3R,4R,5S)-1-(6-(2,5-difluorophenoxy)hexyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H27F2NO5/c19-12-5-6-13(20)16(9-12)26-8-4-2-1-3-7-21-10-15(23)18(25)17(24)14(21)11-22/h5-6,9,14-15,17-18,22-25H,1-4,7-8,10-11H2/t14-,15+,17-,18-/m1/s1 |
InChI Key |
XGCVJVFPIXDHPA-CYGHRXIMSA-N |
SMILES |
OC[C@@H]1[C@H]([C@@H]([C@H](CN1CCCCCCOC2=CC(F)=CC=C2F)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IHVR-11029; IHVR 11029; IHVR11029. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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